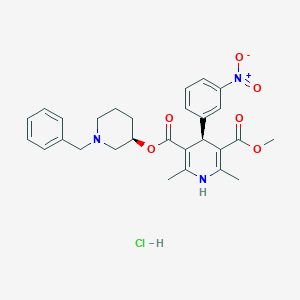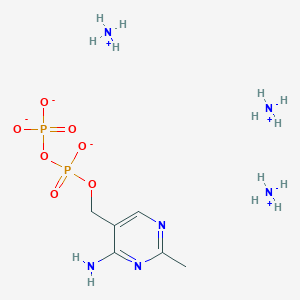
N-(2-piperazin-1-ylethyl)-1,3-benzodioxole-5-carboxamide
Vue d'ensemble
Description
“N-(2-piperazin-1-ylethyl)-1,3-benzodioxole-5-carboxamide” is a complex organic compound. It likely contains a piperazine moiety, which is a common feature in many pharmaceuticals and other biologically active compounds . The benzodioxole moiety suggests the presence of a benzene ring, which is a common structure in many organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, and more .
Applications De Recherche Scientifique
PET Tracers for Serotonin Receptors
Research has shown that N-(2-piperazin-1-ylethyl)-1,3-benzodioxole-5-carboxamide derivatives are promising for developing PET tracers. For instance, a derivative was found to be a high-affinity antagonist for 5-HT1A receptors, suitable for in vivo quantification of these receptors in neuropsychiatric disorders. This has implications for advancing the understanding and treatment of such conditions (García et al., 2014).
Synthesis Techniques
Advancements in the synthesis of piperazine-2-carboxamides, including those related to N-(2-piperazin-1-ylethyl)-1,3-benzodioxole-5-carboxamide, have been reported. Efficient and versatile methods have been developed, enhancing the accessibility of these compounds for further research (Rossen et al., 1997).
Hepatitis C Virus Research
N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides have shown potential as inhibitors of the hepatitis C virus polymerase enzyme. This suggests a role for similar compounds in antiviral therapies (Gentles et al., 2011).
Antipsychotic Agent Development
Heterocyclic analogs of piperazine-2-carboxamides have been evaluated as potential antipsychotic agents. Such research broadens the scope of therapeutic applications for these compounds (Norman et al., 1996).
Anti-Mycobacterial Applications
Compounds based on the benzothiazol-2-yl(piperazin-1-yl)methanones scaffold, related to N-(2-piperazin-1-ylethyl)-1,3-benzodioxole-5-carboxamide, have been identified as potential anti-mycobacterial agents, showing activity against Mycobacterium tuberculosis (Pancholia et al., 2016).
Mécanisme D'action
Target of Action
The primary target of N-(2-piperazin-1-ylethyl)-1,3-benzodioxole-5-carboxamide is the Tyrosine-protein kinase Lck . This protein plays a crucial role in the selection and maturation of developing T-cells in the thymus and forms part of the T-cell receptor (TCR) signaling complex.
Mode of Action
It is known to interact with its target, the tyrosine-protein kinase lck . This interaction could potentially lead to changes in the phosphorylation state of the protein, thereby affecting its activity and the downstream signaling pathways.
Biochemical Pathways
These effects could potentially influence immune response regulation .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of the compound, determining how much of the drug reaches its target site of action .
Result of Action
Given its target, it is likely to influence t-cell activity, potentially affecting immune responses .
Propriétés
IUPAC Name |
N-(2-piperazin-1-ylethyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-14(16-5-8-17-6-3-15-4-7-17)11-1-2-12-13(9-11)20-10-19-12/h1-2,9,15H,3-8,10H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHHNIUWVXEDJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCNC(=O)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-piperazin-1-ylethyl)-1,3-benzodioxole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



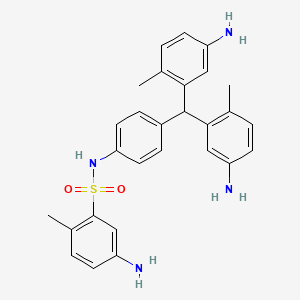

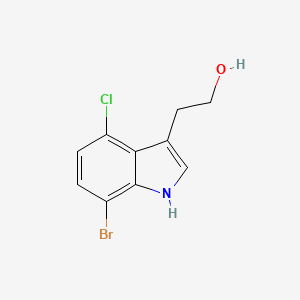
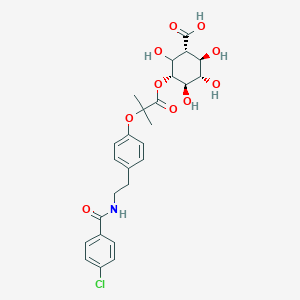
![Dimethyl 2-(3,5-difluorobenzoyl)-2-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}malonate](/img/structure/B1384741.png)
![Bis[2,4-di(propan-2-yl)phenyl] phenyl phosphate](/img/structure/B1384742.png)
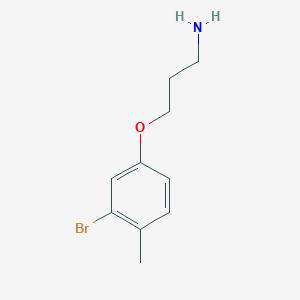
![4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole](/img/structure/B1384744.png)
![1-(1H-Benzo[d]imidazol-2-yl)-4-(3-methoxypropoxy)-3-methylpyridin-1-ium-2-carboxylate](/img/structure/B1384746.png)


